4,5-Dichlorophthalimide

Catalog No.
S664938
CAS No.
15997-89-4
M.F
C8H3Cl2NO2
M. Wt
216.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichlorophthalimide

CAS Number

15997-89-4

Product Name

4,5-Dichlorophthalimide

IUPAC Name

5,6-dichloroisoindole-1,3-dione

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

InChI

InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)

InChI Key

QJPBDGMPYPSJSF-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O

The exact mass of the compound 4,5-Dichlorophthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their arrangements.
  • Infrared (IR) spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing the vibrational modes of the atoms.

Theoretical Properties

Theoretical studies have been conducted to investigate the properties of 4,5-Dichlorophthalimide using computational methods like:

  • Ab initio calculations: These calculations are based on the fundamental laws of physics and chemistry and provide highly accurate predictions of molecular properties.
  • Density functional theory (DFT): This is a widely used method for studying the electronic structure of molecules and materials.

These calculations have been used to investigate properties like:

  • Dipole moment: This measures the polarity of the molecule, which is important for understanding its interactions with other molecules.
  • Polarizability: This measures how easily the electron distribution of the molecule can be distorted by an electric field.
  • First-order hyperpolarizability: This is a nonlinear optical property that is relevant for the development of new materials with potential applications in photonics and electronics.

Applications in Organic Synthesis

,5-Dichlorophthalimide serves as a valuable building block in organic synthesis due to its reactive nature. It has been used as a reactant in the preparation of various compounds, including:

  • 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine: This is a modified nucleoside with potential applications in antiviral therapy.
  • 2-amino-4,5-dichlorobenzoic acid: This is a useful intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
  • 4,5-dichloro-1,2-benzenedicarboxamide: This is a dicarboxylic acid derivative with potential applications in materials science.

Additionally, 4,5-Dichlorophthalimide has been explored as:

  • An additive in asymmetric hydrogenation reactions: It can improve the selectivity of these reactions, which are crucial for the synthesis of enantiopure compounds.
  • A reagent in the synthesis of other functional molecules: This includes octachloro-Cu-phthalocyanine, 7-tert-butylthianthrene-2,3-dicarboxylic imide, and N-(3-bromopropyl)-4,5-dichlorophthalimide.
  • A nucleophilic partner in allylic substitution reactions: This allows for the formation of new carbon-carbon bonds in organic molecules.

4,5-Dichlorophthalimide is an organic compound characterized by the presence of two chlorine atoms attached to the phthalimide structure. Its chemical formula is C8_8H4_4Cl2_2N2_2O, and it is recognized for its unique properties that stem from the dichloro substitution on the aromatic ring. This compound often appears as a white to off-white crystalline solid and has a melting point of approximately 240 °C (decomposes) .

4,5-Dichlorophthalimide itself is not reported to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with potential biological activities [].

  • Safety data sheets (SDS) from chemical suppliers typically classify 4,5-Dichlorophthalimide as a mild irritant.
  • Specific data on toxicity is limited, but general handling practices for organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Please Note:

  • The information provided is based on available scientific literature and supplier information.
  • Detailed studies on specific properties or applications may not be readily available due to the compound's role primarily as a research intermediate.
, notably in nucleophilic substitution reactions. It can act as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules. For example, it has been utilized in phosphine-catalyzed regiospecific allylic amination, enabling selective substitutions through tandem mechanisms . Additionally, it serves as a reactant in synthesizing 4,5-dichloro-1,2-benzenedicarboxamide .

Several methods exist for synthesizing 4,5-Dichlorophthalimide:

  • Chlorination of Phthalimide: The most common method involves the chlorination of phthalimide using chlorine gas or chlorinating agents under controlled conditions.
  • Reactions with Aryl Halides: It can also be synthesized through reactions involving aryl halides and other nucleophiles that facilitate the introduction of chlorine atoms into the phthalimide framework.

These methods highlight the compound's versatility and accessibility for synthetic chemists.

4,5-Dichlorophthalimide has diverse applications in various fields:

  • Organic Synthesis: Used as an intermediate for synthesizing other compounds.
  • Amino Protection: Serves as an effective protecting group in carbohydrate chemistry.
  • Catalysis: Functions as a catalyst additive in asymmetric hydrogenation processes .

Several compounds share structural similarities with 4,5-Dichlorophthalimide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
PhthalimideImideBase structure without chlorine substitution
4-ChlorophthalimideChlorinated ImideContains one chlorine atom
5-ChlorophthalimideChlorinated ImideContains one chlorine atom at a different position
4,5-DimethylphthalimideAlkylated ImideContains methyl groups instead of chlorine

4,5-Dichlorophthalimide stands out due to its dichloro substitution, which significantly influences its reactivity and applications compared to these similar compounds.

Molecular Architecture

4,5-Dichlorophthalimide (C₈H₃Cl₂NO₂) features a bicyclic structure with chlorine atoms at the 4- and 5-positions of the aromatic ring (Figure 1). The imide group introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight216.02 g/mol
Melting Point217–219°C
Density1.643 g/cm³
SolubilityInsoluble in water; soluble in DMF, DMSO
SMILESClc1cc2C(=O)NC(=O)c2cc1Cl
InChI KeyQJPBDGMPYPSJSF-UHFFFAOYSA-N

The compound’s dipole moment (6.12 D) and polarizability (20.5 ų) have been calculated using density functional theory (DFT), revealing its suitability for nonlinear optical applications.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15997-89-4

Wikipedia

4,5-Dichlorophthalimide

Dates

Last modified: 08-15-2023

Explore Compound Types